2-methyl-4-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)phenyl]-2-butanol
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Description
The compound is a derivative of 2-methyl-1,2,3,4-tetrahydro-β-carboline . This is a type of β-carboline, a class of compounds that are of interest in medicinal chemistry due to their presence in a variety of biological systems and their wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydro-β-carboline core, followed by the introduction of the phenyl and butanol groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydro-β-carboline core, which is a tricyclic structure consisting of two benzene rings fused to a pyridine ring . The compound also contains a phenyl group and a butanol group attached to the tetrahydro-β-carboline core.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrahydro-β-carboline core, as well as the phenyl and butanol groups. The nitrogen atom in the pyridine ring could potentially act as a nucleophile, and the butanol group could potentially undergo reactions typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the tetrahydro-β-carboline core, as well as the phenyl and butanol groups. For example, the compound would likely be relatively non-polar due to the presence of the benzene rings, but the butanol group could confer some degree of polarity .Future Directions
Properties
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,27)13-11-16-7-9-17(10-8-16)22(26)25-14-12-19-18-5-3-4-6-20(18)24-21(19)15-25/h3-10,24,27H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKWNSSTJYMHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)NC4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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